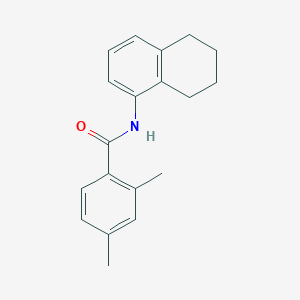

![molecular formula C14H11BrN2O2 B5800174 N-{[(4-bromophenyl)amino]carbonyl}benzamide](/img/structure/B5800174.png)

N-{[(4-bromophenyl)amino]carbonyl}benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a closely related compound, was achieved and characterized using IR, H and C-NMR, mass spectrometry, and elemental analysis. The process involved precise chemical reactions and conditions to ensure the successful formation of the compound, highlighting the synthetic approach's complexity and specificity (Saeed, Rashid, Bhatti, & Jones, 2010).

Molecular Structure Analysis

The crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined through single-crystal X-ray diffraction. It crystallizes in a monoclinic space group with specific unit cell dimensions and features a strong intramolecular hydrogen bond. This structural information provides insights into the molecular configuration and stabilization mechanisms within the compound (Saeed et al., 2010).

Chemical Reactions and Properties

The synthesis and reactions of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were performed through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives. This demonstrates the compound's reactivity and potential for creating various derivatives with different properties and applications (Sabbaghan & Hossaini, 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Techniques : N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was synthesized and characterized using techniques like IR, NMR, mass spectrometry, and elemental analysis, highlighting the compound's structural and chemical properties (Saeed et al., 2010).

Crystal Structure Analysis : The same compound's crystal structure was determined through single crystal X-ray diffraction data, providing insights into its molecular arrangement and potential applications in material science (Saeed et al., 2010).

Chemical Properties and Reactions

Chemoselective N-benzoylation : The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates was studied, with products being compounds of biological interest. This research opens avenues for targeted chemical synthesis (Singh et al., 2017).

Electrochemical Oxidation : A study on the electrochemical oxidation of amino-substituted benzamide derivatives explored their potential as antioxidants, contributing to the understanding of their free radical scavenging activity (Jovanović et al., 2020).

Biological Activities

Insect Growth Regulation : Analogues of N-{[(4-bromophenyl)amino]carbonyl}benzamide were tested for their efficacy in controlling pests like the pink bollworm and mosquitoes, showing potential as insect growth regulators (Flint et al., 1978).

Carbonic Anhydrase Inhibition : A derivative, 4-Amino-N-(4-sulfamoylphenyl)benzamide, was synthesized and tested as an inhibitor of the metalloenzyme carbonic anhydrase. Such studies are significant for understanding enzyme inhibition and designing drugs (Ulus et al., 2013).

Pharmaceutical Applications

- Histone Deacetylase Inhibition : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is a benzamide derivative shown to be an effective histone deacetylase inhibitor, with significant potential in cancer therapy (Zhou et al., 2008).

Advanced Synthesis Methods

- Microwave-Enhanced Synthesis : Innovative methods like microwave-enhanced aminocarbonylations in water have been developed for the synthesis of benzamides, representing advancements in synthetic organic chemistry (Wu & Larhed, 2005).

Zukünftige Richtungen

Benzamides, including “N-{[(4-bromophenyl)amino]carbonyl}benzamide”, have significant potential in the pharmaceutical industry . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, future research could focus on exploring their potential applications in these areas.

Eigenschaften

IUPAC Name |

N-[(4-bromophenyl)carbamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDSKUNABCBDBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

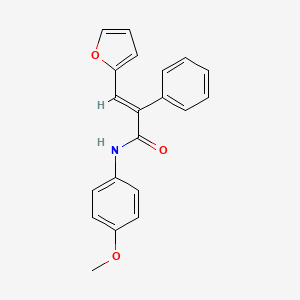

![4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800106.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)

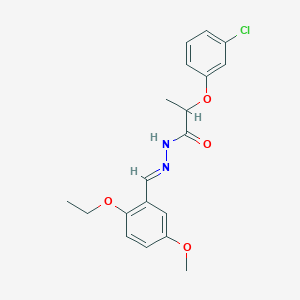

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)

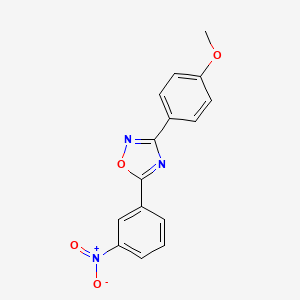

![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5800124.png)

![5-(4-chlorophenyl)-4-{[(3-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5800129.png)

![4-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800149.png)

![3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5800167.png)

![4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5800176.png)

![N,N,N'-trimethyl-N'-{[5-(3-nitrophenyl)-2-furyl]methyl}-1,2-ethanediamine](/img/structure/B5800189.png)